2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethoxythiophene with a suitable amine can yield the thieno[3,2-d]pyrimidine core.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Fluorophenylacetamide Moiety: This step involves the acylation of the thieno[3,2-d]pyrimidine core with 4-fluorophenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially yielding dihydro derivatives.
Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of butyl alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, preliminary studies may explore its potential therapeutic effects. The presence of the fluorophenylacetamide moiety is particularly interesting due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core and the fluorophenylacetamide moiety are likely involved in binding interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
- 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide lies in the presence of the fluorophenylacetamide moiety. Fluorine atoms are known to enhance the biological activity and metabolic stability of compounds, making this particular derivative potentially more effective in its applications compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C18H18FN3O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI Key |
ZIILJJQTWHPLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.